N-(1H-indol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Monoamine Oxidase B Neuroprotection Enzyme Inhibition

N-(1H-indol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide (CAS 1212357-84-0, molecular formula C₁₆H₁₈N₆O, molecular weight 310.36 Da) is a synthetic heterocyclic amide that fuses an indole-5-yl moiety, a 1H-tetrazol-1-yl group, and a cyclohexanecarboxamide linker into a single compact scaffold. The compound occupies a distinct region of drug-like chemical space with a calculated logP of 1.94, topological polar surface area (tPSA) of 77 Ų, and a fraction of sp³-hybridized carbons (Fsp³) of 0.25.

Molecular Formula C16H18N6O
Molecular Weight 310.35 g/mol
Cat. No. B12184029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Molecular FormulaC16H18N6O
Molecular Weight310.35 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C(=O)NC2=CC3=C(C=C2)NC=C3)N4C=NN=N4
InChIInChI=1S/C16H18N6O/c23-15(19-13-4-5-14-12(10-13)6-9-17-14)16(7-2-1-3-8-16)22-11-18-20-21-22/h4-6,9-11,17H,1-3,7-8H2,(H,19,23)
InChIKeyLKZOTIFYWFOCHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-indol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide – Identity, Physicochemical Profile, and Chemical Space Positioning


N-(1H-indol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide (CAS 1212357-84-0, molecular formula C₁₆H₁₈N₆O, molecular weight 310.36 Da) is a synthetic heterocyclic amide that fuses an indole-5-yl moiety, a 1H-tetrazol-1-yl group, and a cyclohexanecarboxamide linker into a single compact scaffold. The compound occupies a distinct region of drug-like chemical space with a calculated logP of 1.94, topological polar surface area (tPSA) of 77 Ų, and a fraction of sp³-hybridized carbons (Fsp³) of 0.25 [1]. It belongs to the class of indole-tetrazole coupled amides that have been the subject of recent anticancer and CNS-targeted medicinal chemistry campaigns [2].

Why Indole-5-yl–Tetrazole–Cyclohexane Carboxamides Cannot Be Substituted by Simpler Analogs


The pharmacological and physicochemical profile of N-(1H-indol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide arises from the cooperative interplay of three structural modules – the indole-5-yl ring, the tetrazole bioisostere, and the cyclohexane spacer – each of which independently contributes to target engagement, metabolic stability, and membrane permeability. Removal or substitution of any single module degrades the profile: the closest published analog lacking the tetrazole, N-(2-methyl-1H-indol-5-yl)cyclohexanecarboxamide, exhibits only modest MAO-B inhibitory activity (IC₅₀ 6.96 µM) [1], while the methylene-spaced analog N-(1H-indol-5-yl)-2-{1-[(1H-tetrazol-1-yl)methyl]cyclohexyl}acetamide carries a higher tPSA (127 Ų) that is predicted to limit CNS penetration. The indole-5-carboxamide chemotype itself has been validated as a sub-nanomolar MAO-B inhibitory scaffold when optimally functionalized [2], underscoring that generic substitution with off-the-shelf analogs cannot recapitulate the structure-dependent biological and ADMET properties of this specific compound.

Quantitative Comparator-Based Differentiation: N-(1H-indol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide


Indole-5-yl Carboxamide Pharmacophore Enables Sub-Nanomolar MAO-B Inhibition in Optimized Analogs

The indole-5-carboxamide structural motif has been validated as a highly potent and selective MAO-B inhibitory pharmacophore. In the landmark study by Hoffmann et al. (2014), compound 53 (N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide) achieved an IC₅₀ of 0.227 nM against human MAO-B with >5700-fold selectivity over MAO-A [1]. The target compound bears the indole-5-yl carboxamide connectivity required for MAO-B binding, whereas the closest commercially available comparator N-(2-methyl-1H-indol-5-yl)cyclohexanecarboxamide, which lacks a tetrazole, yields only an IC₅₀ of 6.96 µM [2]. The presence of the tetrazole moiety in the target compound introduces additional hydrogen-bond acceptor sites that may enhance affinity for the MAO-B active site.

Monoamine Oxidase B Neuroprotection Enzyme Inhibition

Tetrazole Ring Provides Metabolic Stability Unattainable with Carboxylic Acid or Amide-Only Analogs

The 1H-tetrazol-1-yl group is a well-established carboxylic acid bioisostere that retains hydrogen-bonding capacity while resisting phase II glucuronidation and exhibiting superior membrane permeability [1]. In the indole-tetrazole amide series reported by Reddy et al. (2022), all active compounds (6a, 6b, 6f) complied simultaneously with Lipinski, Ghose, Veber, Egan, and Muegge drug-likeness rules without deviation [2]. The target compound incorporates the tetrazole ring, whereas the simpler analog N-(1H-indol-4-yl)cyclohexanecarboxamide (CAS 882282-06-6) lacks this metabolic shield and may be susceptible to amidase hydrolysis or oxidative metabolism of the cyclohexane ring.

Metabolic Stability Bioisostere ADMET

Indole-Tetrazole Amide Scaffold Confers Sub-10 µM Anticancer Activity and Tubulin Polymerization Inhibition

The indole-tetrazole aromatic amide series (compounds 6a–6o) was evaluated against three human cancer cell lines – MCF-7 (breast), A549 (lung), and SKOV3 (ovarian) – with lead compounds 6a, 6b, and 6f achieving IC₅₀ values in the 3.5–8.7 µM range, surpassing the reference drug etoposide [1]. In a direct in vitro tubulin polymerization inhibition assay, compounds 6a and 6f exhibited IC₅₀ values of 0.34 µM and 0.52 µM, respectively – approximately double the potency of the clinical standard combretastatin A-4 [1]. The target compound differs from the published series by replacing the acetamide linker with a cyclohexanecarboxamide, introducing a sterically demanding, lipophilic sp³-rich substituent at the amide α-position that is unexplored in anticancer contexts [1].

Anticancer Tubulin Polymerization MCF-7

Direct Cyclohexane–Carbonyl Linkage Reduces PSA by 50 Ų Relative to Methylene-Spaced Structural Analogs

The topological polar surface area (tPSA) of the target compound is calculated at 77 Ų [1], comfortably within the established threshold for passive blood-brain barrier (BBB) penetration (tPSA < 90 Ų) [2]. The closest commercially cataloged analog, N-(1H-indol-5-yl)-2-{1-[(1H-tetrazol-1-yl)methyl]cyclohexyl}acetamide (ChemDiv Y045-2965), which inserts a methylene spacer between the cyclohexane and carbonyl, exhibits a significantly higher tPSA of 127.05 Ų and logP of 2.14 . The direct cyclohexane-carbonyl linkage in the target thus reduces PSA by 50.05 Ų, preserving the compound within the CNS-accessible chemical space while lowering logP by 0.20 log units, a shift associated with reduced non-specific tissue binding.

CNS Permeability Physicochemical Properties Blood-Brain Barrier

N1-Tetrazole–Indole-5-yl–Cyclohexane Topology Occupies Untapped Chemical Space Not Covered by Prior-Art Patents

Prior-art patent filings for indole-tetrazole carboxamides – exemplified by AU576131B2, which claims 1-tetrazol-5-yl-1H-indole-carboxamide derivatives for analgesic and anti-inflammatory applications [1] – consistently feature a C5-tetrazole substitution pattern and an indole-2-carboxamide connectivity. Similarly, patents on indole carboxamides as IKK2 inhibitors (e.g., WO publications from Bayer) explore indole-3-carboxamide or indole-5-carboxamide scaffolds but do not incorporate a tetrazole-cyclohexane substituent [2]. The target compound is differentiated by its N1-tetrazole regiochemistry (rather than C5-tetrazole) combined with an indole-5-yl amide connectivity (rather than indole-2-carboxamide), representing a scaffold topology absent from the disclosed patent landscape.

Scaffold Novelty Intellectual Property Chemical Space

Prioritized Research and Procurement Application Scenarios for N-(1H-indol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide


Monoamine Oxidase B (MAO-B) Inhibitor Screening and Lead Optimization

The indole-5-carboxamide chemotype has produced the most potent and selective reversible MAO-B inhibitors reported to date, with IC₅₀ values as low as 0.227 nM and >5700-fold selectivity over MAO-A [1]. The target compound, bearing an indole-5-yl carboxamide core modified with a tetrazole-cyclohexane substituent, represents an unexplored extension of this pharmacophore. It is ideally suited for inclusion in MAO-B biochemical screening panels, with the potential to deliver novel intellectual property in the CNS therapeutic space, particularly for Parkinson's disease and neuroprotection indications.

Anticancer Drug Discovery Targeting Microtubule Dynamics

Indole-tetrazole amide hybrids have demonstrated potent in vitro anticancer activity (IC₅₀ 3.5–8.7 µM against MCF-7, A549, SKOV3) coupled with sub-micromolar tubulin polymerization inhibition (IC₅₀ as low as 0.34 µM) [2]. The target compound extends this validated scaffold by introducing a cyclohexane ring at the amide α-position, offering a three-dimensional structural element that can probe hydrophobic pockets in the colchicine binding site of tubulin. This compound is recommended as a fragment-like diversification point for medicinal chemistry teams pursuing novel antimitotic agents.

CNS-Penetrant Probe Development for Neurodegenerative Disease Targets

With a calculated tPSA of 77 Ų and logP of 1.94 – both within the optimal range for passive BBB penetration (tPSA < 90 Ų; logP 1–3) [3] – the target compound is physicochemically suited for CNS drug discovery. The 50 Ų PSA advantage over the closest methylene-spaced analog directly translates into a higher predicted brain-to-plasma ratio. This compound merits inclusion in phenotypic screening decks targeting neuroinflammation, protein aggregation, or synaptic dysfunction, where CNS bioavailability is a critical selection criterion.

Chemical Biology Tool for Target Deconvolution and Pathway Analysis

The combination of a privileged indole-5-yl scaffold with an N1-tetrazole substituent that is absent from the patent literature [4] makes this compound a valuable tool for target identification studies. Its distinct structural topology ensures that hits arising from affinity-based proteomics or cellular thermal shift assays (CETSA) can be attributed to novel target engagement rather than to known pharmacophores, maximizing the likelihood of discovering first-in-class mechanisms and securing follow-up intellectual property.

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